N-DesBoc Docetaxel-d5
Description
Properties
Molecular Formula |
C₃₈H₄₀D₅NO₁₂ |
|---|---|
Molecular Weight |
712.79 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of N Desboc Docetaxel D5
Strategies for Deuterium (B1214612) Incorporation
The synthesis of N-DesBoc Docetaxel-d5 requires the strategic introduction of five deuterium atoms. The chemical name, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca prepchem.comnist.govbenzo[1,2-b]oxet-12-yl benzoate-d5, explicitly indicates that the deuterium atoms are located on the benzoate group attached to the C-2 position of the taxane (B156437) core. alentris.orgaquigenbio.com
Stereoselective Deuteration Methods
In the context of this compound, stereoselectivity is a critical aspect of the synthesis of the complex taxane core itself, rather than the deuteration process. The numerous chiral centers of the docetaxel (B913) molecule are established through stereoselective synthetic routes, typically starting from a chiral precursor like 10-deacetylbaccatin III. The deuterium labeling occurs on a planar aromatic ring (the benzoate group), where stereochemistry is not a factor. Therefore, the strategies employed are focused on position-specific labeling rather than stereoselective deuteration.
Position-Specific Deuterium Labeling
The key to synthesizing the target molecule is the preparation of a deuterated benzoyl precursor. The most direct method involves using benzoic acid-d5 as a starting material. medchemexpress.com Benzoic acid-d5 can be commercially sourced or synthesized through methods such as acid-catalyzed hydrogen-deuterium exchange on a benzene ring using deuterated acids like D₂SO₄ in D₂O. youtube.com
Once benzoic acid-d5 is obtained, it must be converted into a reactive form suitable for esterification. A standard and efficient method is its conversion to benzoyl chloride-d5. This can be achieved by reacting benzoic acid-d5 with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comatamanchemicals.comwikipedia.orgchemicalbook.com
Table 1: Reagents for Benzoyl Chloride-d5 Synthesis
| Starting Material | Reagent | Product |
|---|---|---|
| Benzoic acid-d5 | Thionyl chloride (SOCl₂) | Benzoyl chloride-d5 |
| Benzoic acid-d5 | Oxalyl chloride ((COCl)₂) | Benzoyl chloride-d5 |
| Benzoic acid-d5 | Phosphorus pentachloride (PCl₅) | Benzoyl chloride-d5 |
The resulting benzoyl chloride-d5 is then used in the semi-synthesis of the docetaxel framework.
Synthesis of Docetaxel Derivatives and Precursors
The synthesis of this compound is intrinsically linked to the established semi-synthetic routes for docetaxel itself. These routes typically begin with a complex, naturally derived precursor.
N-DesBoc Docetaxel Synthesis via Boc Deprotection
This compound is the direct precursor to Docetaxel-d5, differing by the absence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the C-13 side chain. The synthesis of this compound is therefore achieved by the deprotection of Docetaxel-d5.
The Boc group is an acid-labile protecting group. Its removal is typically accomplished under acidic conditions. A variety of reagents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule.
Table 2: Common Reagents for N-Boc Deprotection
| Reagent | Solvent | Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature |
| Oxalyl chloride / Methanol | Methanol | Room Temperature |
For a complex molecule like docetaxel, mild conditions are preferable to avoid side reactions. The reaction involves the protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, this compound. biosynth.com
Total and Semisynthetic Routes to Deuterated Taxanes
While total synthesis of taxanes from simple starting materials has been achieved, it is a complex and lengthy process. google.com For the production of derivatives like Docetaxel-d5, semi-synthesis is the far more practical and common approach.
The general semi-synthetic route starts with 10-deacetylbaccatin III (10-DAB), which is extracted in relatively high quantities from the needles of the European yew tree (Taxus baccata). The synthesis proceeds through several key stages:
Protection of 10-DAB: The hydroxyl groups at the C-7 and C-10 positions of 10-DAB are protected to prevent them from reacting in subsequent steps. Various protecting groups can be used for this purpose.
Esterification with the Deuterated Moiety: The esterification strategy to introduce the benzoate-d5 group can vary. One plausible route involves the acylation of the C-2 hydroxyl group of the protected baccatin (B15129273) core using the previously prepared benzoyl chloride-d5.
Side-Chain Attachment: A protected (2R,3S)-3-phenylisoserine side chain, often in the form of a β-lactam, is coupled to the C-13 hydroxyl group of the baccatin core. This is a crucial step that establishes the final carbon skeleton of docetaxel. google.com
Deprotection and Functional Group Manipulation: The protecting groups on the taxane core (e.g., at C-7 and C-10) and the side chain are removed. For docetaxel synthesis, the Boc group is introduced onto the side-chain nitrogen. The final molecule, Docetaxel-d5, is thus obtained.
Final Boc Deprotection: As described in section 2.2.1, the terminal step to obtain this compound is the removal of the Boc group from Docetaxel-d5.
Chemical Characterization Methodologies for Synthesized this compound
To confirm the successful synthesis of this compound and to ensure its purity, a combination of analytical techniques is employed. As a reference standard, comprehensive characterization is essential. aquigenbio.com
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to assess the purity of the synthesized compound. A reversed-phase HPLC method can effectively separate this compound from starting materials, non-deuterated analogs, and other synthesis-related impurities. By comparing the retention time to a known standard and analyzing the peak area, the purity can be accurately determined. nih.gov
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and, therefore, the successful incorporation of the five deuterium atoms. High-resolution mass spectrometry (HRMS) provides a precise mass measurement. The expected molecular weight of this compound (C₃₈H₄₀D₅NO₁₂) is approximately 712.8 g/mol , which is 5 mass units higher than its non-deuterated counterpart. alentris.org Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which would show a +5 mass shift in fragments containing the benzoate-d5 moiety, further confirming the location of the deuterium label.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to be very similar to that of N-DesBoc Docetaxel, but with a significant difference in the aromatic region. The signals corresponding to the five protons on the C-2 benzoate ring would be absent or significantly diminished, providing clear evidence of successful deuteration. chemicalbook.comresearchgate.net
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show characteristic signals for the taxane core and side chain. The carbon signals of the deuterated benzoate ring may show slight shifts and splitting (due to C-D coupling) compared to the non-deuterated compound.
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the benzoate ring, providing direct confirmation of their presence and chemical environment.
Table 3: Summary of Characterization Methodologies
| Technique | Purpose | Key Findings for this compound |
|---|---|---|
| HPLC | Purity Assessment | Single major peak at the expected retention time. |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak corresponding to the mass of the d5-labeled compound (~712.8 m/z). |
| ¹H NMR | Structural Confirmation & Deuterium Location | Absence of proton signals for the C-2 benzoate ring. |
| ¹³C NMR | Carbon Skeleton Confirmation | Characteristic peaks for the taxane structure. |
Advanced Spectroscopic Techniques for Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key expected ¹H NMR signals for the core structure would include those for the methyl groups, the protons of the taxane skeleton, and the protons of the phenylisoserine side chain. The absence of the characteristic singlet for the tert-butyl protons of the Boc group is a primary indicator of successful deprotection.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the presence of the five deuterium atoms. The expected molecular formula is C₃₈H₄₀D₅NO₁₂ with a corresponding molecular weight of approximately 712.8 g/mol .
Electrospray ionization (ESI) is a common technique for analyzing taxane derivatives. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural information. For Docetaxel and its analogues, characteristic fragmentation includes the cleavage of the ester linkage between the taxane core and the phenylisoserine side chain.
Table 1: Spectroscopic Data for the Characterization of N-DesBoc Docetaxel Analogue
| Technique | Key Observations (for non-deuterated analogue) | Reference |
| ¹H NMR | Absence of a singlet around 1.3 ppm corresponding to the tert-butyl protons of the Boc group. Complex multiplets for the taxane core and side chain protons. | General knowledge of Docetaxel NMR |
| ¹³C NMR | Absence of signals around 28 ppm and 80 ppm corresponding to the tert-butyl and quaternary carbon of the Boc group, respectively. | General knowledge of Docetaxel NMR |
| HRMS (ESI) | [M+H]⁺ ion corresponding to the exact mass of the protonated molecule. | Based on typical analysis of similar compounds |
Chromatographic Purity Assessment
The purity of this compound is critical for its use as an internal standard and in further chemical transformations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for assessing its purity and separating it from related impurities.
A typical reversed-phase HPLC method would employ a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically around 230 nm.
The method must be validated to demonstrate its specificity, linearity, accuracy, and precision. Specificity is crucial to ensure that this compound can be resolved from Docetaxel-d5 and other potential process-related impurities. The retention time of this compound will differ from that of Docetaxel-d5, typically eluting earlier due to its increased polarity from the free amino group.
Table 2: Representative Chromatographic Conditions for Purity Assessment of Docetaxel and Related Compounds
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | rjptonline.org |
| Mobile Phase A | 0.1% Formic acid in Water | Based on common HPLC methods for taxanes |
| Mobile Phase B | Acetonitrile | Based on common HPLC methods for taxanes |
| Gradient | A time-programmed gradient from a higher proportion of A to a higher proportion of B | rjptonline.org |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 230 nm | rjptonline.org |
| Column Temperature | 30 °C | Based on common HPLC methods for taxanes |
Analytical Applications of N Desboc Docetaxel D5 As a Stable Isotope Internal Standard
Development of Quantitative Analytical Methods (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of therapeutic agents and their metabolites in biological matrices. nih.govresearchgate.net The development of robust LC-MS/MS methods relies heavily on the use of appropriate internal standards to correct for variability during sample preparation and analysis. N-DesBoc Docetaxel-d5, with its stable isotope label, is an excellent choice for an internal standard in the quantification of N-DesBoc Docetaxel (B913) and potentially Docetaxel itself.
A typical LC-MS/MS method for the analysis of Docetaxel involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. researchgate.net The use of a deuterated internal standard like this compound would co-elute with the analyte of interest, experiencing similar ionization effects and matrix suppression, thereby providing a more accurate quantification. scispace.com
The validation of an analytical method using a deuterated internal standard is crucial to ensure its reliability. Key validation parameters include:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in LC-MS/MS provides high specificity.
Linearity: The range over which the response of the instrument is proportional to the concentration of the analyte. For Docetaxel, linearity has been demonstrated over ranges such as 5-5000 ng/mL and 10-2,000 ng/mL. nih.govresearchgate.net
Sensitivity: The lowest concentration of an analyte that can be reliably detected and quantified, often referred to as the lower limit of quantification (LLOQ). For Docetaxel, LLOQs of 5 ng/mL and 10 ng/mL have been reported. nih.govresearchgate.net
Repeatability and Accuracy: The precision and trueness of the method, respectively. Intra- and inter-day precision for Docetaxel analysis are typically expected to be within 15%, with accuracy also within ±15%. researchgate.net
The following table illustrates typical validation parameters for an LC-MS/MS method for Docetaxel, which would be applicable when using this compound as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Reported Values for Docetaxel Assays |
| Linearity (r²) | > 0.99 | 0.9974 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.25 ng/mL - 10 ng/mL researchgate.netthermofisher.cn |
| Intra-day Precision (%CV) | < 15% | < 6.7% |
| Inter-day Precision (%CV) | < 15% | < 6.7% |
| Accuracy (%RE) | ± 15% | ± 9.0% |
This table presents a summary of typical validation parameters and reported values for Docetaxel assays, which are relevant to methods employing a deuterated internal standard like this compound.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons. scispace.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net However, for the purpose of an internal standard, the key advantage is the near-identical physicochemical properties to the unlabeled analyte. scispace.com This ensures that the deuterated standard behaves similarly during extraction, chromatography, and ionization, effectively compensating for any variations in these steps. scispace.com The use of a stable isotope-labeled internal standard can significantly improve the precision of an assay compared to using an analogue internal standard. scispace.com
Application in Investigational Drug Metabolism Studies (excluding human pharmacokinetics)
Stable isotope-labeled compounds are invaluable tools in drug metabolism studies. nih.gov The use of this compound can aid in elucidating the metabolic fate of N-DesBoc Docetaxel in various preclinical models.
In in vitro studies using liver microsomes or hepatocytes, this compound can be used to differentiate the metabolites of the drug from endogenous components of the biological matrix. The mass shift introduced by the deuterium (B1214612) atoms allows for the easy identification of drug-related material by mass spectrometry. Docetaxel itself is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. bohrium.com Similar metabolic pathways would be expected for N-DesBoc Docetaxel, and the use of a deuterated version would facilitate the identification of these metabolites.
In preclinical studies involving animal models, this compound serves as an ideal internal standard for the quantification of the parent drug in various biological samples such as plasma, tissues, and urine. nih.govnih.gov This allows for accurate determination of key pharmacokinetic parameters in these preclinical models, which is essential for evaluating the drug's potential. The cytotoxic concentrations of Docetaxel required to reduce cell survival by 50% in murine and human cell lines range from 4 to 35 ng/mL, highlighting the need for sensitive and accurate analytical methods in these preclinical evaluations. nih.govnih.gov
Chemical Stability and Degradation Pathways of N Desboc Docetaxel D5
Hydrolytic Stability Studies
The hydrolytic stability of the docetaxel (B913) molecule is significantly influenced by pH. The ester linkages within the molecule are susceptible to hydrolysis under both acidic and basic conditions.
Under acidic conditions, the primary degradation pathway involves the epimerization at the C-7 position, leading to the formation of 7-epi-docetaxel. This reaction is thought to proceed through a retro-aldol mechanism. In strongly acidic environments, hydrolysis of the C-13 side chain can also occur, yielding 10-deacetyl baccatin (B15129273) III and the N-desBoc-3-phenylisoserine-d5 side chain.
Basic conditions promote more extensive degradation. The principal reaction is the hydrolysis of the ester bond at C-13, which is the most labile ester group. This cleavage results in the formation of 10-deacetyl baccatin III. Further degradation can occur, including epimerization at C-7 and oxidation at C-10. google.com
The rate of hydrolysis is dependent on both pH and temperature. Generally, the molecule exhibits greatest stability in a mildly acidic environment (around pH 4-5). As the pH deviates towards more acidic or, particularly, more alkaline conditions, the rate of degradation increases. Increased temperature also accelerates the rate of hydrolytic degradation across all pH ranges.
Table 1: Effect of pH on the Hydrolytic Degradation Rate of Docetaxel at 25°C (Illustrative Data)
| pH | Degradation Rate Constant (k, day-1) | Half-life (t1/2, days) | Primary Degradants |
|---|---|---|---|
| 3.0 | 0.015 | 46.2 | 7-epi-docetaxel |
| 5.0 | 0.005 | 138.6 | Minimal degradation |
| 7.4 | 0.020 | 34.7 | 10-deacetyl baccatin III, 7-epi-docetaxel |
| 9.0 | 0.150 | 4.6 | 10-deacetyl baccatin III, 7-epi-10-oxo-docetaxel |
Note: This table is illustrative and based on general knowledge of docetaxel stability. Actual rates for N-DesBoc Docetaxel-d5 may vary.
Oxidative Degradation Mechanisms
The docetaxel structure is susceptible to oxidative degradation, primarily at the C-10 position of the baccatin III core and potentially at other hydroxyl groups. The presence of oxidizing agents, such as peroxides, can lead to the formation of various oxidation products.
The main oxidative degradation product of docetaxel is 10-oxo-docetaxel, resulting from the oxidation of the hydroxyl group at the C-10 position. In combination with epimerization, this can lead to the formation of 7-epi-10-oxo-docetaxel. researchgate.net The presence of metal ions can catalyze these oxidative reactions. The stability of docetaxel injections against oxidation has been shown to be influenced by factors such as water content and the presence of antioxidants. google.com
For this compound, similar oxidative pathways are expected. The free amino group on the side chain, resulting from the absence of the Boc protecting group, could also be a potential site for oxidation, although this has not been extensively documented in the literature for docetaxel-related compounds.
Photolytic Degradation Pathways
Exposure to light, particularly in the ultraviolet (UV) range, can induce degradation of docetaxel and its analogues. While docetaxel is considered relatively stable to photolytic stress in the solid state, solutions may exhibit degradation upon prolonged exposure to light. nih.gov
The specific photolytic degradation pathways for docetaxel are not as well-defined as hydrolytic and oxidative routes. However, potential reactions could involve the cleavage of ester bonds or modifications to the aromatic rings. Studies on docetaxel have shown that under forced photolytic conditions, the formation of various unspecified degradation products can occur. The extent of degradation is dependent on the intensity and wavelength of the light source, as well as the duration of exposure. To ensure the integrity of this compound solutions, it is recommended to protect them from light.
Influence of Environmental Factors on Compound Integrity
The integrity of this compound is influenced by a combination of environmental factors, with temperature and pH being the most critical.
Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation. For docetaxel, and by extension this compound, storage at refrigerated temperatures (2-8°C) is generally recommended to minimize degradation, especially for solutions. Thermal degradation studies on docetaxel have shown that at elevated temperatures (e.g., 80°C), multiple degradation products are formed. cjhp-online.ca
pH: As discussed in the hydrolytic stability section, pH plays a crucial role. The compound is most stable in mildly acidic conditions. Both highly acidic and, more significantly, alkaline conditions lead to rapid degradation. Therefore, if this compound is to be used in a solution, the pH of the solvent system must be carefully controlled.
Light: Exposure to light can lead to photolytic degradation. Therefore, the compound and its solutions should be stored in light-resistant containers.
Atmosphere: The presence of oxygen can promote oxidative degradation. While this is a slower process compared to hydrolysis under harsh pH conditions, for long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Table 2: Summary of Environmental Factors and Their Impact on this compound Stability (Inferred from Docetaxel Data)
| Environmental Factor | Effect on Stability | Recommended Handling/Storage |
|---|---|---|
| Temperature | Increased temperature accelerates degradation. | Store at controlled room or refrigerated temperatures (2-8°C). |
| pH | Most stable in mildly acidic conditions (pH 4-5). Rapid degradation in alkaline and strongly acidic conditions. | Use buffered solutions in the optimal pH range if in solution. |
| Light | Exposure to UV light can cause photolytic degradation. | Store in amber vials or protect from light. |
| Oxygen | Can lead to oxidative degradation over time. | For long-term storage, consider an inert atmosphere. |
Identification of Degradation Products
Forced degradation studies on docetaxel have led to the identification and characterization of several key degradation products. Given the structural similarity, these are also the expected degradation products for this compound, with adjustments for the absence of the Boc group and the presence of the deuterium (B1214612) label.
The most commonly identified degradation products of docetaxel include:
7-epi-Docetaxel: Formed through epimerization at the C-7 position, particularly under acidic and thermal stress. researchgate.net
10-deacetyl baccatin III: Results from the hydrolytic cleavage of the C-13 side chain, prevalent under basic conditions.
7-epi-10-deacetyl baccatin III: Formed through a combination of C-13 side chain hydrolysis and C-7 epimerization. researchgate.net
10-oxo-Docetaxel: An oxidation product where the C-10 hydroxyl group is oxidized to a ketone.
7-epi-10-oxo-Docetaxel: A product of both C-7 epimerization and C-10 oxidation. researchgate.net
In the case of this compound, the corresponding degradation products would be N-DesBoc-7-epi-Docetaxel-d5, 10-deacetyl baccatin III, N-DesBoc-10-oxo-Docetaxel-d5, and so on. The cleavage of the side chain would yield 10-deacetyl baccatin III and the free N-desBoc-3-phenylisoserine-d5 side chain.
Table 3: Common Degradation Products of the Docetaxel Core Structure
| Degradation Product Name | Formation Pathway | Typical Stress Condition |
|---|---|---|
| 7-epi-Docetaxel | Epimerization at C-7 | Acidic, Thermal |
| 10-deacetyl baccatin III | Hydrolysis of C-13 side chain | Basic |
| 10-oxo-Docetaxel | Oxidation at C-10 | Oxidative |
| 7-epi-10-oxo-Docetaxel | Epimerization at C-7 and Oxidation at C-10 | Basic, Oxidative, Thermal |
| 7-epi-10-deacetyl baccatin III | Hydrolysis of C-13 side chain and Epimerization at C-7 | Basic |
Mechanistic and Preclinical Biological Relevance of N Desboc Docetaxel D5 if Applicable
In Vitro Biological Activity Assessment
Cellular Accumulation and Retention Studies in Cell Lines
Currently, there are no published studies specifically investigating the cellular accumulation and retention of N-DesBoc Docetaxel-d5 in any cell lines. Research on the parent compound, Docetaxel (B913), indicates that its cellular uptake and retention can be influenced by factors such as the expression of drug transporters. However, no data is available to confirm if this compound follows a similar pattern.
Interactions with Tubulin Dynamics (if relevant to the specific derivative)
There is no available scientific literature that details the specific interactions of this compound with tubulin or its effects on microtubule dynamics. The mechanism of action for Docetaxel involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents depolymerization, ultimately leading to cell cycle arrest and apoptosis. It is unknown whether the removal of the N-tert-butoxycarbonyl (Boc) group and the inclusion of deuterium (B1214612) atoms in this compound alters this interaction.
Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis) in Preclinical Models
Specific studies on the effects of this compound on cellular processes such as the cell cycle and apoptosis in preclinical models have not been reported in the scientific literature. Docetaxel is known to cause a block in the G2/M phase of the cell cycle and induce apoptosis in various cancer cell lines. Without direct experimental evidence, the effects of this compound on these fundamental cellular processes remain uncharacterized.
Future Directions in Research with Deuterated Taxane Derivatives
Advancements in Synthetic Methodologies for Isotope-Labeled Compounds
The synthesis of complex, site-specifically deuterated molecules like N-DesBoc Docetaxel-d5 requires precise and efficient chemical methods. Historically, the synthesis of isotopically labeled compounds has been a challenging endeavor. informahealthcare.com However, recent years have witnessed substantial progress in synthetic methodologies, enhancing the accessibility and versatility of these crucial research tools. musechem.com
Key advancements include:
Hydrogen Isotope Exchange (HIE): This technique has become more refined with the development of highly selective catalysts, including those based on iridium and ruthenium. musechem.com These catalysts facilitate the direct replacement of specific hydrogen atoms with deuterium (B1214612) in the later stages of a synthetic sequence ("late-stage functionalization"), which is particularly advantageous for complex molecules. musechem.com Academic-industrial collaborations have been instrumental in developing and refining these catalysts, making the synthesis of labeled compounds more efficient. acs.org
Flow Chemistry: The integration of flow chemistry has marked a significant step forward in the synthesis of isotope-labeled compounds. adesisinc.com This approach offers enhanced safety, scalability, and efficiency. The precise control over reaction parameters in a continuous flow system often leads to higher yields and purer products, which is critical for producing high-quality analytical standards. adesisinc.com
Stereoselective and Stereospecific Methods: Modern research emphasizes stereoselective methods to ensure the precise three-dimensional arrangement of atoms in a molecule is maintained during deuteration. acs.org This is particularly important for pharmacologically active compounds where stereochemistry is critical for biological activity.
Green Chemistry Initiatives: A growing trend is the focus on developing more environmentally friendly and cost-effective synthesis routes. adesisinc.com This includes using less hazardous reagents and optimizing reaction conditions to reduce waste and energy consumption.
These advancements are moving the field towards more accessible, efficient, and sustainable methods for producing the sophisticated deuterated compounds required for modern drug discovery. musechem.comadesisinc.com
Emerging Analytical Techniques for Metabolite Profiling
The identification and quantification of drug metabolites are critical components of drug discovery, providing insights into a compound's efficacy and biotransformation pathways. nih.govbenthamscience.com Deuterated internal standards, such as this compound, are indispensable for achieving the precision and accuracy required in these analytical studies. clearsynth.compharmaffiliates.com The evolution of analytical technology has significantly enhanced the ability to profile metabolites in complex biological matrices.
Emerging techniques revolutionizing the field include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers provide exceptional mass accuracy and resolution. jocpr.com This allows for the confident identification of metabolites based on precise mass measurements and isotopic patterns, helping to distinguish them from endogenous interferences. jocpr.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the cornerstone technique for both the quantification and structural elucidation of drug metabolites. nih.gov The use of deuterated internal standards helps to correct for matrix effects and variations in instrument response, ensuring robust and reliable quantitative results. clearsynth.com Advanced techniques like data-independent acquisition (DIA) further enable comprehensive and unbiased metabolite profiling. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled structural information without the need for chemical derivatization. jocpr.comsysrevpharm.org It is often used in conjunction with MS (e.g., LC-NMR-MS) to provide unambiguous structural identification of novel or unusual metabolites. nih.govbenthamscience.com
Metabolomics-Based Approaches: These strategies use advanced data analysis to rapidly identify potential drug metabolites from large datasets generated by HRMS. nih.gov Stable isotope tracing, where both the deuterated and non-deuterated drug are used in incubation experiments, helps to quickly pinpoint metabolite-isotope pairs, significantly improving the efficiency of identification. nih.gov
| Analytical Technique | Primary Application in Metabolite Profiling | Key Advantage | Role of Deuterated Standards |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for formula determination | High specificity and mass accuracy jocpr.com | Confirms isotopic patterns and aids in identification |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and structural elucidation nih.gov | High sensitivity and versatility jocpr.com | Internal standard for accurate quantification clearsynth.compharmaffiliates.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural identification jocpr.com | Provides detailed structural information without standards nih.gov | Used to confirm the position of deuterium labels |
| Metabolomics Data Analysis | Rapid screening and identification of metabolites nih.gov | High-throughput data mining nih.gov | Stable isotope tracing to identify metabolite pairs nih.gov |
Broader Applications of Deuterated Standards in Non-Clinical Drug Discovery
The utility of deuterated compounds in drug discovery extends far beyond their traditional role as internal standards in analytical chemistry. researchgate.net Their application in non-clinical research provides deep insights into a drug candidate's behavior, helping to guide lead optimization and selection. pharmaffiliates.com this compound, as a stable isotope-labeled derivative, is integral to these advanced research applications.
Broader applications include:
Pharmacokinetic (ADME) Studies: Stable isotope labeling is crucial for investigating a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.commetsol.com By tracing the deuterated compound within a biological system, researchers can gain a detailed understanding of its pharmacokinetic parameters, which is essential for developing effective therapies. musechem.commetsol.com
Drug Metabolism and Reaction Mechanism Studies: Deuterated compounds are used to probe the mechanisms of metabolic reactions. The kinetic isotope effect can help identify which positions on a molecule are most susceptible to metabolism, providing critical information for medicinal chemists to modify and improve drug stability. nih.gov
Quantitative Proteomics: In the field of proteomics, stable isotope labeling techniques are used to precisely quantify changes in protein expression, offering insights into a drug's mechanism of action and potential off-target effects. adesisinc.com
Impurity Profiling: Deuterated standards are vital for the identification and quantification of process-related impurities and degradation products during drug manufacturing and stability studies, ensuring the quality and safety of the final drug product. pharmaffiliates.com
| Application Area | Specific Use of Deuterated Compounds | Research Outcome |
|---|---|---|
| Pharmacokinetics (ADME) | Tracing the fate of a drug in a biological system musechem.com | Detailed understanding of drug absorption, distribution, metabolism, and excretion metsol.com |
| Metabolic Pathway Analysis | Identifying sites of metabolic transformation via the kinetic isotope effect nih.gov | Guidance for medicinal chemistry to improve metabolic stability nih.gov |
| Quantitative Bioanalysis | Serving as an ideal internal standard for mass spectrometry researchgate.net | Accurate and precise measurement of drug concentrations in biological fluids clearsynth.com |
| Impurity Profiling | Reference standards for identifying and quantifying impurities pharmaffiliates.com | Ensures quality control and regulatory compliance pharmaffiliates.com |
Computational and Modeling Approaches for Predicting Deuterium Effects
The decision of where to place a deuterium atom in a drug molecule is a critical strategic choice. informahealthcare.com To guide this process, computational and modeling approaches are becoming increasingly sophisticated and integral to drug design. These in-silico methods allow researchers to predict the potential effects of deuteration before undertaking complex and costly synthesis. researchgate.net
Key computational approaches include:
Quantum Mechanical (QM) Calculations: These methods can be used to calculate the strength of C-H versus C-D bonds and predict the magnitude of the deuterium kinetic isotope effect (DKIE) for specific metabolic reactions. fugaku100kei.jp By modeling the reaction with the metabolizing enzyme, researchers can identify which positions are most likely to benefit from deuteration. fugaku100kei.jp
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed to predict metabolic stability based on a molecule's structural features. researchgate.net These models can be trained with data from both deuterated and non-deuterated compounds to better forecast how isotopic substitution will affect metabolism.
Molecular Dynamics (MD) Simulations: These simulations can model the interaction between a drug molecule and a metabolizing enzyme, such as Cytochrome P450. youtube.com This can help predict how deuteration might alter the binding orientation or affinity of the drug in the enzyme's active site, providing insights beyond the simple bond-breaking event.
These predictive tools help to rationalize the selection of deuteration sites, minimizing trial-and-error synthesis and focusing resources on candidates with the highest probability of an improved pharmacokinetic profile. researchgate.net
Q & A
Q. What role does this compound play in comparative studies of taxane-based prodrug metabolism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
